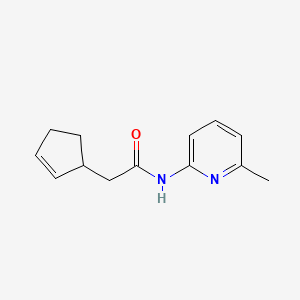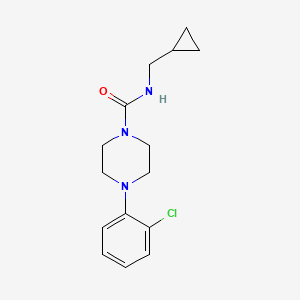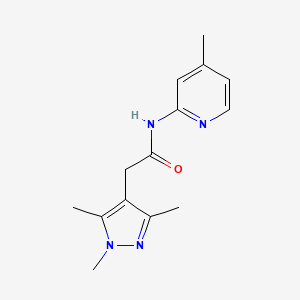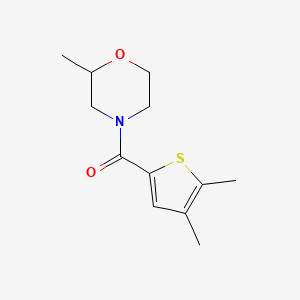
1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea, also known as CPMMU, is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. CPMMU is a member of the urea family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用机制
The exact mechanism of action of 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea is not fully understood, but studies have suggested that it works by inhibiting the activity of several enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. For example, studies have shown that this compound can reduce the levels of pro-inflammatory cytokines and chemokines in the blood, which are involved in the development of inflammatory diseases. This compound has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the development of oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the main advantages of using 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, meaning that it has a low toxicity in vivo compared to its therapeutic dose. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea. One area of research is in the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is in the investigation of the potential anti-cancer effects of this compound in vivo, using animal models of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammatory diseases and viral infections.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The synthesis of this compound is a relatively straightforward process, and studies have shown that it has a high therapeutic index and low toxicity in vivo. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea is a relatively straightforward process that involves the reaction of cyclopropylmethylamine with 4-methylcyclohexyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or tetrahydrofuran. After the reaction is complete, the product is purified using standard techniques, such as column chromatography or recrystallization.
科学研究应用
1-(Cyclopropylmethyl)-3-(4-methylcyclohexyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer effects on a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory and anti-viral properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to inhibit the replication of several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-2-6-11(7-3-9)14-12(15)13-8-10-4-5-10/h9-11H,2-8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVCSFJMPCPJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)

![N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)




![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)

